REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:16])=[C:8]2[N:13]([CH:14]=1)[N:12]=[CH:11][N:10]=[C:9]2O)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:19])=O.C(N(C(C)C)CC)(C)C.OP([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:16])=[C:8]2[N:13]([CH:14]=1)[N:12]=[CH:11][N:10]=[C:9]2[Cl:19])=[O:5])[CH3:2] |f:3.4.5|
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Name
|
|
Quantity
|
155.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC=NN2C1)O)C
|
Name
|
|
Quantity
|
2.7 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
K2HPO4
|
Quantity
|
2.4 L
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 min at room temperature
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 20 h
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Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
|
Type
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TEMPERATURE
|
Details
|
to maintain the internal temperature of the reaction mixture below 5° C
|
Type
|
STIRRING
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Details
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The mixture was then stirred at between 0° C. to 5° C. for 20 min
|
Duration
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20 min
|
Type
|
WAIT
|
Details
|
at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with K2HPO4 solution (85 g in 405 mL of water) and water (345 mL)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo until yellow solids
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
ADDITION
|
Details
|
Dimethyl formamide (1 L) was added
|
Type
|
CUSTOM
|
Details
|
the remaining toluene was removed in vacuo (bath temperature=38° C., pressure=9 Torr)
|
Type
|
CONCENTRATION
|
Details
|
After concentration, approximately 4% toluene
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC=NN2C1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |